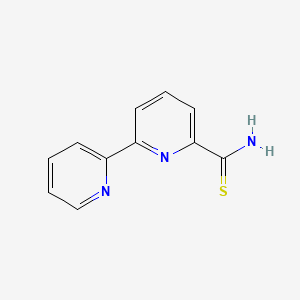

2,2'-Bipyridyl-6-carbothioamide

Descripción general

Descripción

2,2’-Bipyridyl-6-carbothioamide is a synthetic compound known for its antitumoral activity. It is characterized by its chelating properties due to the presence of a tridentate ligand system consisting of nitrogen and sulfur atoms. This compound has shown potential in inhibiting ribonucleotide reductase, an enzyme crucial for DNA synthesis, making it a promising candidate for cancer treatment .

Métodos De Preparación

The synthesis of 2,2’-Bipyridyl-6-carbothioamide typically involves the reaction of 2,2’-bipyridine with a suitable thioamide precursor under controlled conditions. One common method includes the use of metal catalysts to facilitate the coupling of pyridine derivatives. For instance, the Suzuki coupling reaction can be employed, where palladium catalysts are used to couple 2,2’-bipyridine with a thioamide derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Análisis De Reacciones Químicas

2,2’-Bipyridyl-6-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.

Substitution: The nitrogen and sulfur atoms in the ligand system can participate in substitution reactions, where other functional groups replace the existing ones. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Aplicaciones Científicas De Investigación

Coordination Chemistry

BPYTA is widely used as a ligand in coordination chemistry. It forms complexes with metals such as copper and iron, which are studied for their electronic properties and catalytic activities. The stability constants of these complexes can provide insights into their potential applications in catalysis and materials science.

| Metal Complex | Stability Constant | Application |

|---|---|---|

| BPYTA-Fe(II) | High | Catalysis |

| BPYTA-Cu(II) | Moderate | Antitumor activity |

Biological Applications

BPYTA has demonstrated significant biological activity, particularly as an antitumor agent. It inhibits ribonucleotide reductase (RR), an enzyme critical for DNA synthesis. Studies have shown that BPYTA can effectively target the R2 subunit of RR, leading to reduced cell proliferation in cancer cell lines.

Case Study:

In vitro studies indicated that BPYTA-Fe complexes exhibited potent cytotoxicity against various tumor cell lines by disrupting RR activity. The compound's effectiveness was notably higher when iron was present, highlighting the importance of metal coordination in its mechanism of action .

Medicinal Chemistry

The medicinal potential of BPYTA is being explored due to its antitumoral properties. Research has shown that BPYTA can inhibit RNA synthesis and affect cellular metabolism, making it a candidate for further development as an anticancer drug.

Key Findings:

- BPYTA's copper complex (BPYTA-Cu) demonstrated comparable antitumor activity to its iron counterpart but exhibited unique mechanisms that warrant further investigation .

- The reversible inhibition of RR by BPYTA suggests potential therapeutic applications in cancer treatment .

Industrial Applications

BPYTA's chelating properties extend its utility to industrial processes such as metal extraction and purification. Its ability to form stable complexes with transition metals makes it valuable in various chemical manufacturing processes.

Mecanismo De Acción

The primary mechanism by which 2,2’-Bipyridyl-6-carbothioamide exerts its effects is through the inhibition of ribonucleotide reductase. This enzyme is essential for converting ribonucleotides to deoxyribonucleotides, a critical step in DNA synthesis. The compound chelates iron, which is necessary for the enzyme’s activity, thereby inhibiting its function. This inhibition leads to a decrease in DNA synthesis and cell proliferation, making it effective against rapidly dividing cancer cells .

Comparación Con Compuestos Similares

2,2’-Bipyridyl-6-carbothioamide is similar to other compounds with tridentate ligand systems, such as α-(N)-heterocyclic carboxaldehyde thiosemicarbazones. it has unique properties that distinguish it from these compounds:

- α-(N)-heterocyclic carboxaldehyde thiosemicarbazones

- 2,2’-Bipyridyl-6-carboxamidoximes

Chelating Properties: While both compounds can chelate metals, 2,2’-Bipyridyl-6-carbothioamide has a distinct ligand system that offers different coordination chemistry.

Antitumoral Activity: The compound’s specific inhibition of the R2 subunit of ribonucleotide reductase sets it apart from other inhibitors that may target different subunits or enzymes

Actividad Biológica

2,2'-Bipyridyl-6-carbothioamide (BPYTA) is a synthetic compound known for its significant biological activities, particularly in the field of oncology. The compound exhibits a range of effects due to its ability to chelate metal ions, primarily iron and copper, which enhances its interaction with biological targets such as ribonucleotide reductase (RR). This article delves into the biological activity of BPYTA, supported by data tables and relevant research findings.

BPYTA is characterized by its tridentate ligand system that includes nitrogen and sulfur atoms capable of binding metal ions. This chelation is crucial for its biological activity, particularly in inhibiting ribonucleotide reductase, an essential enzyme for DNA synthesis in tumoral cells.

- Chelation Properties : BPYTA forms stable complexes with ferrous and cupric ions. The iron complex (BPYTA-Fe) has been shown to effectively inhibit RR by destroying the tyrosyl radical in the enzyme's R2 subunit, which is critical for its function .

- Antitumor Activity : The compound exhibits antitumor properties through the inhibition of RR, leading to decreased DNA synthesis in cancer cells. Studies have indicated that BPYTA-Fe can achieve up to 73% destruction of the R2 tyrosyl radical at a concentration of 50 µM within 20 minutes .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of BPYTA and its metal complexes:

Case Studies

- In Vitro Studies on Tumoral Lines : Research has confirmed that BPYTA targets RR predominantly in the presence of ferrous iron. When tested on various tumor cell lines, BPYTA demonstrated significant cytotoxicity attributed to its mechanism of action involving RR inhibition .

- Comparative Study of Metal Complexes : A study comparing BPYTA-Fe and BPYTA-Cu revealed that while both complexes inhibit RR effectively, their mechanisms differ significantly. The copper complex showed immediate cytotoxic effects, whereas the iron complex exhibited a more gradual inhibition profile .

- Electron Paramagnetic Resonance (EPR) Studies : EPR studies highlighted that BPYTA can effectively destroy the tyrosyl radical only when complexed with iron, reinforcing the importance of metal ion presence for its antitumor efficacy .

Propiedades

IUPAC Name |

6-pyridin-2-ylpyridine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S/c12-11(15)10-6-3-5-9(14-10)8-4-1-2-7-13-8/h1-7H,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSRBEDGZFDJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CC=C2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10229306 | |

| Record name | 2,2'-Bipyridyl-6-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10229306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78797-02-1 | |

| Record name | 2,2'-Bipyridyl-6-carbothioamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078797021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC308938 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Bipyridyl-6-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10229306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-BIPYRIDYL-6-CARBOTHIOAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQ16M0GM8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.